Caféine-d9
Vue d'ensemble
Description
Caffeine-d9 is a deuterium-substituted isotopologue of caffeine. It shares identical chemical and structural properties with conventional caffeine, except for the substitution of some or all of its hydrogen atoms with deuterium, a naturally occurring, non-toxic, stable, heavy isotope of hydrogen. Specifically, in Caffeine-d9, the nine hydrogens contained in the three methyl groups of conventional caffeine have been replaced with deuterium . This compound retains the physiological characteristics of caffeine as a central nervous system stimulant .
Applications De Recherche Scientifique
Caffeine-d9 has several scientific research applications, including its use as an analytical reference standard in tandem liquid chromatography and mass spectrometry detection systems to detect and quantify the presence of caffeine . It is also used in pharmacokinetic studies to compare the metabolism and effects of deuterated versus non-deuterated compounds . Additionally, Caffeine-d9 is being explored for its potential use as a food and beverage ingredient, as well as a pharmaceutical product, due to its prolonged stimulant effects and reduced formation of caffeine’s metabolites that may contribute to anxiety and other negative effects .
Mécanisme D'action
Target of Action
Caffeine-d9, like its parent compound caffeine, primarily targets the adenosine receptors in the body . These receptors play a crucial role in various physiological processes, including sleep regulation, neurotransmission, and cardiovascular function. By antagonizing these receptors, caffeine-d9 can exert its stimulatory effects .
Mode of Action
Caffeine-d9 interacts with its targets, the adenosine receptors, by acting as an antagonist . This blockage results in the stimulatory effects commonly associated with caffeine consumption .
Biochemical Pathways
The biochemical pathways affected by caffeine-d9 are similar to those affected by caffeine. Caffeine is known to influence several pathways, including the cAMP/protein kinase A pathway and the phosphoinositide pathway . By blocking adenosine receptors, caffeine-d9 can increase the levels of cyclic AMP (cAMP) in cells, leading to the activation of protein kinase A, which can then phosphorylate various target proteins, leading to changes in cell function .
Pharmacokinetics
The pharmacokinetics of caffeine-d9 is somewhat different from that of regular caffeine. It has been reported that caffeine-d9 exhibits a prolonged systemic and brain exposure time in rats compared to caffeine following oral administration . This suggests that the deuterium substitution in caffeine-d9 may alter its absorption, distribution, metabolism, and excretion (ADME) properties, potentially leading to a longer duration of action .
Result of Action
The molecular and cellular effects of caffeine-d9’s action are likely to be similar to those of caffeine, given their similar modes of action. These effects include increased alertness and wakefulness, delayed onset of fatigue, and enhanced cognitive performance . It’s important to note that caffeine-d9 was found to be non-genotoxic in both a bacterial reverse mutation assay and a human mammalian cell micronucleus assay at concentrations up to the ich concentration limits .
Action Environment
Environmental factors can influence the action, efficacy, and stability of caffeine-d9. Factors such as pH, temperature, and the presence of other substances can affect the solubility and stability of caffeine-d9, potentially influencing its pharmacokinetics and pharmacodynamics . .
Analyse Biochimique
Biochemical Properties
Caffeine-d9, like its parent compound caffeine, is believed to interact with various enzymes, proteins, and other biomolecules. One of the key interactions is with adenosine receptors, where it acts as an antagonist . The nature of these interactions is likely similar to those of caffeine, given the structural similarity between the two compounds .
Cellular Effects
The effects of Caffeine-d9 on cells and cellular processes are expected to be similar to those of caffeine, given their structural similarity. It may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of Caffeine-d9 is likely to be similar to that of caffeine. It may exert its effects at the molecular level through binding interactions with biomolecules, inhibition or activation of enzymes, and changes in gene expression . Specific studies on the molecular mechanisms of Caffeine-d9 are currently lacking.
Temporal Effects in Laboratory Settings
In terms of temporal effects, Caffeine-d9 has been found to have a longer exposure time in the body and brain of rats compared to orally administered caffeine . This suggests that Caffeine-d9 may have a longer half-life and greater stability than caffeine, potentially leading to different long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of Caffeine-d9 at different dosages in animal models have not been extensively studied. Given its longer exposure time compared to caffeine, it is possible that lower doses of Caffeine-d9 may be required to achieve similar effects .
Metabolic Pathways
Caffeine-d9 is likely involved in similar metabolic pathways as caffeine, interacting with various enzymes and cofactors. Deuteration may alter the metabolic characteristics of the compound while maintaining its pharmacological properties .
Transport and Distribution
Given its structural similarity to caffeine, it is likely that it interacts with similar transporters and binding proteins, and has similar effects on localization or accumulation .
Méthodes De Préparation
Caffeine-d9 is synthesized through a one-step, gram-scale synthesis using xanthine and deuterated methyl iodide (CD3I). The reaction proceeds at room temperature using dimsyl sodium as a base and tetrahydrofuran as a solvent. Conducting the reaction on a 1-gram scale yields caffeine and Caffeine-d9 in 77% and 86% yield, respectively, after recrystallization .
Analyse Des Réactions Chimiques
Caffeine-d9 undergoes similar chemical reactions as conventional caffeine, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and various nucleophiles. The major products formed from these reactions are typically deuterated analogs of the metabolites of caffeine, such as paraxanthine, theobromine, and theophylline . The presence of deuterium in the methyl groups alters its pharmacokinetics, rendering it less susceptible to the typical metabolic pathways that quickly metabolize conventional caffeine into its active metabolites .
Comparaison Avec Des Composés Similaires
Caffeine-d9 is unique compared to other similar compounds due to the substitution of hydrogen atoms with deuterium. This alteration significantly influences its pharmacokinetics, rendering it less susceptible to metabolic degradation and resulting in prolonged stimulant effects . Similar compounds include conventional caffeine, paraxanthine, theobromine, and theophylline, which are all methylxanthine alkaloids with similar physiological effects . Caffeine-d9’s deuterium substitution provides a distinct advantage in terms of its prolonged duration of action and reduced formation of metabolites that may contribute to negative side effects .
Propriétés
IUPAC Name |
1,3,7-tris(trideuteriomethyl)purine-2,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O2/c1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2/h4H,1-3H3/i1D3,2D3,3D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYYVLZVUVIJVGH-GQALSZNTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=O)N(C(=O)N2C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C=NC2=C1C(=O)N(C(=O)N2C([2H])([2H])[2H])C([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70514760 | |
Record name | 1,3,7-Tris[(~2~H_3_)methyl]-3,7-dihydro-1H-purine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70514760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72238-85-8 | |
Record name | 1,3,7-Tris[(~2~H_3_)methyl]-3,7-dihydro-1H-purine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70514760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CAFFEINE-(TRIMETHYL-D9) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.